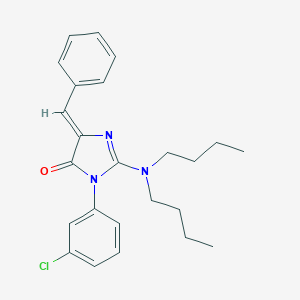
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one, also known as CLIM, is a synthetic compound that belongs to the imidazoline family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
The mechanism of action of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it has been proposed that 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one exerts its therapeutic effects by interacting with imidazoline receptors, which are involved in various physiological processes such as blood pressure regulation, insulin secretion, and pain modulation. 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to bind to imidazoline I2 receptors with high affinity, which may explain its anti-proliferative, vasodilatory, and neuroprotective effects.
Biochemical and Physiological Effects:
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to induce cell cycle arrest at the G2/M phase and to activate the intrinsic apoptosis pathway. In cardiovascular tissues, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to increase nitric oxide production and to reduce oxidative stress, which may contribute to its vasodilatory and cardioprotective effects. In the brain, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to increase brain-derived neurotrophic factor levels and to enhance synaptic plasticity, which may contribute to its neuroprotective and cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various fields, which provides a strong rationale for further investigation. However, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one also has some limitations. It has low solubility in aqueous solutions, which may limit its bioavailability and efficacy. It also has low selectivity for imidazoline I2 receptors, which may lead to off-target effects.
Zukünftige Richtungen
There are several future directions for 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one research. One potential direction is to investigate the structure-activity relationship of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one and to develop more potent and selective imidazoline I2 receptor agonists. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one in vivo and to optimize its dosing regimen. Furthermore, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one may have potential applications in other fields such as metabolic disorders and inflammation, which warrant further investigation. Overall, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one represents a promising therapeutic agent that deserves further exploration.
Synthesemethoden
The synthesis of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one involves the condensation of 3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one and benzaldehyde in the presence of a catalyst such as p-toluene sulfonic acid. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one.
Wissenschaftliche Forschungsanwendungen
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to have anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular diseases, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury. In neurological disorders, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to have neuroprotective effects and to improve cognitive function.
Eigenschaften
Molekularformel |
C24H28ClN3O |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)imidazol-4-one |
InChI |
InChI=1S/C24H28ClN3O/c1-3-5-15-27(16-6-4-2)24-26-22(17-19-11-8-7-9-12-19)23(29)28(24)21-14-10-13-20(25)18-21/h7-14,17-18H,3-6,15-16H2,1-2H3/b22-17- |
InChI-Schlüssel |
XNVGIRJLFRBKRR-XLNRJJMWSA-N |
Isomerische SMILES |
CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)